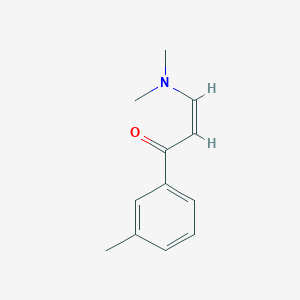

(2Z)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one

Description

“(2Z)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one” is a chalcone derivative featuring a conjugated enone system with a dimethylamino group at the β-position and a 3-methylphenyl substituent at the α-position. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of 176.22 g/mol and a purity of 95% . Chalcones of this class are studied for their diverse applications, including as intermediates in drug synthesis and coordination chemistry .

Properties

IUPAC Name |

(Z)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)12(14)7-8-13(2)3/h4-9H,1-3H3/b8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPERRSAVTDIPOP-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)/C=C\N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one typically involves the reaction of 3-methylbenzaldehyde with dimethylamine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (2Z)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2Z)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2Z)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(2Z)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one” can be contextualized through comparisons with analogous compounds. Key differences arise from substituent variations, stereochemistry, and resultant physicochemical properties.

Structural and Electronic Properties

- Dihedral Angles : Chalcones with fluorophenyl substituents (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26° , affecting conjugation and planarity . The 3-methylphenyl group in the target compound may introduce steric hindrance, altering its dihedral angle and electronic delocalization.

- Isomerism: The Z-configuration of the target compound contrasts with E-isomers like (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, which may adopt a more planar geometry, influencing reactivity and binding interactions .

Coordination Chemistry and Bioactivity

- Metal Coordination: Derivatives like 3-(4-(dimethylamino)phenyl)-1-(pyridin-2-yl)prop-2-en-1-one form coordination complexes with Cu, Ni, and Co, demonstrating substituent-dependent antioxidant properties . The 3-methylphenyl group in the target compound may reduce metal-binding affinity compared to pyridinyl or methoxyphenyl groups.

- Biological Relevance: The dimethylamino group in chalcones is associated with enhanced bioactivity, as seen in (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one’s role in kinase inhibitor synthesis . The target compound’s 3-methylphenyl substituent could modulate solubility and membrane permeability relative to heteroaromatic analogues.

Biological Activity

(2Z)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one, also known as a dimethylamino enone, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C13H17NO

- Molecular Weight : 203.28 g/mol

- CAS Number : 937598-49-7

The biological activity of (2Z)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and other interactions that influence the compound's activity. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological processes.

- Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways and cellular responses.

Biological Activity

Research has indicated that this compound exhibits diverse biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of dimethylamino enones possess antimicrobial properties against various pathogens, including bacteria and fungi .

- Anticancer Potential : The compound has been investigated for its anticancer effects, particularly in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Data Table: Biological Activities of (2Z)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one

Case Studies

- Antimicrobial Study : A study evaluated the effectiveness of (2Z)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent .

- Anticancer Research : In vitro experiments demonstrated that the compound could induce apoptosis in cancer cell lines, leading to a decrease in cell viability. This effect was attributed to the modulation of apoptotic pathways and cell cycle regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.